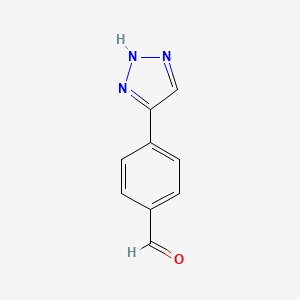
4-(1h-1,2,3-Triazol-5-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- is a compound that features a benzaldehyde moiety substituted with a 1H-1,2,3-triazol-5-yl group. This compound is part of the broader class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. The triazole ring is a five-membered ring containing three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, making it a versatile scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and high yield. The reaction involves the following steps:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine using sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Types of Reactions:
Oxidation: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)-carboxylic acid.
Reduction: Benzyl alcohol, 4-(1H-1,2,3-triazol-5-yl)-.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential anticancer, antitubercular, and antimalarial activities.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit bacterial DNA gyrase, leading to antimicrobial effects .
類似化合物との比較
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 4-(1H-1,2,3-Triazol-4-yl)methoxybenzaldehyde
- 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Comparison: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- is unique due to the position of the triazole substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .
特性
CAS番号 |
1022159-16-5 |
|---|---|
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC名 |
4-(2H-triazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-1-3-8(4-2-7)9-5-10-12-11-9/h1-6H,(H,10,11,12) |
InChIキー |
DLRNHJFZCCJMLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



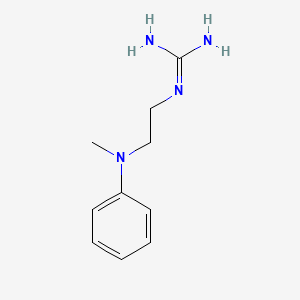
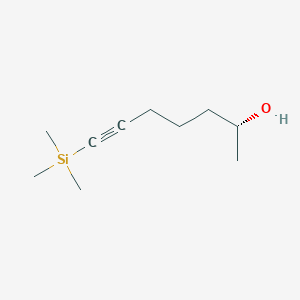
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
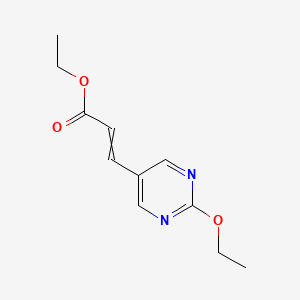
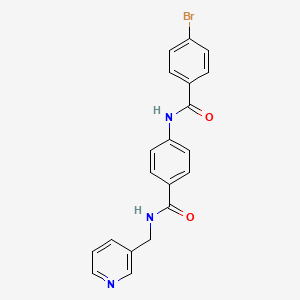
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
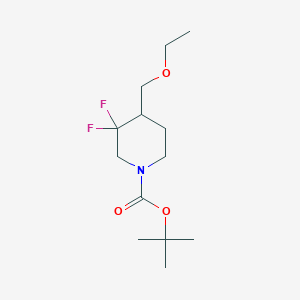
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
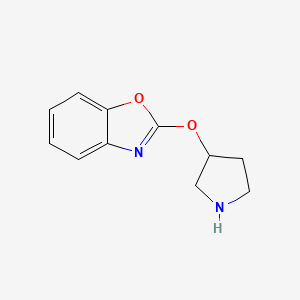
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
